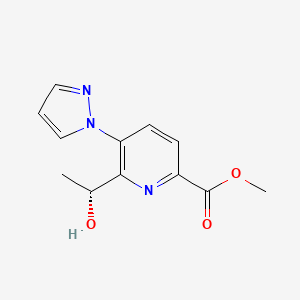
Methyl (R)-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate is a chemical compound that belongs to the class of picolinates It is characterized by the presence of a pyrazole ring and a hydroxyethyl group attached to a picolinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Attachment of the hydroxyethyl group: This step involves the reaction of the pyrazole derivative with an appropriate aldehyde or ketone under basic conditions to form the hydroxyethyl group.
Formation of the picolinate moiety: This can be done by reacting the hydroxyethyl-pyrazole intermediate with methyl picolinate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for Methyl ®-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the hydroxyethyl derivative.
Substitution: The major products depend on the nature of the substituent introduced into the pyrazole ring.
Scientific Research Applications
Methyl ®-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand for studying enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl ®-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate involves its interaction with specific molecular targets. The hydroxyethyl group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The picolinate moiety may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate: Similar structure but without the ®-configuration.
Ethyl ®-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl ®-6-(1-hydroxyethyl)-5-(1H-imidazol-1-yl)picolinate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
Methyl ®-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate is unique due to its specific ®-configuration, which can influence its interaction with biological targets and its overall activity. The presence of the pyrazole ring also distinguishes it from other picolinate derivatives, potentially offering different reactivity and applications.
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 6-[(1R)-1-hydroxyethyl]-5-pyrazol-1-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-8(16)11-10(15-7-3-6-13-15)5-4-9(14-11)12(17)18-2/h3-8,16H,1-2H3/t8-/m1/s1 |
InChI Key |
DRHGOHNXUKTRLD-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=N1)C(=O)OC)N2C=CC=N2)O |
Canonical SMILES |
CC(C1=C(C=CC(=N1)C(=O)OC)N2C=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















